molecular formula C38H54N2O10S2 B611625 Valbenazine tosylate CAS No. 1639208-54-0

Valbenazine tosylate

Cat. No. B611625
M. Wt: 762.974
InChI Key: BXGKAGLZHGYAMW-TZYFFPFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valbenazine tosylate, also known as NBI-98854, is a potent and selective VMAT2 inhibitor . It is used to treat movement disorders, including tardive dyskinesia and chorea caused by Huntington’s disease .


Synthesis Analysis

The synthesis of Valbenazine involves a highly stereoselective 1,3-dipolar cycloaddition and enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which proved to be operationally facile .


Molecular Structure Analysis

The molecular formula of Valbenazine tosylate is C38H54N2O10S2 . The exact mass is not available, but the average molecular weight is 762.974 .


Chemical Reactions Analysis

Valbenazine inhibits human VMAT2 (Ki 150 nM) with no appreciable binding affinity for VMAT1 (Ki > 10 µM) . It is metabolized by hydrolysis and deactivated by CYP3A, CYP2D6 .


Physical And Chemical Properties Analysis

Valbenazine tosylate has a molecular weight of 762.97 and a molecular formula of C38H54N2O10S2 .

Scientific Research Applications

  • Treatment of Tardive Dyskinesia : Valbenazine is primarily recognized for its effectiveness in treating tardive dyskinesia, a movement disorder often caused by long-term use of dopamine-blocking agents (Davis et al., 2017). This approval came after efficient trial designs and innovative clinical trial approaches (Hauser et al., 2017).

  • Long-term Safety and Efficacy : Research has indicated that long-term use of valbenazine is generally safe and effective. Studies showed sustained improvement in tardive dyskinesia symptoms with minimal risk for worsening psychiatric symptoms or inducing other movement disorders (Factor et al., 2017).

  • Pharmacokinetics and Tolerability : The pharmacokinetics, safety, and tolerability of valbenazine have been evaluated in various populations, including Korean CYP2D6 normal and intermediate metabolizers. These studies affirm the drug's tolerability and consistent pharmacokinetic characteristics across different ethnic groups (Chung et al., 2022).

  • Impact on Neurotransmitter Efflux : Valbenazine, through its active metabolite, has been shown to influence neurotransmitter efflux in the brain, which is relevant to its antipsychotic action and potential use in treating tardive dyskinesia. It affects the efflux of dopamine, serotonin, norepinephrine, and other neurotransmitters (Huang et al., 2020).

  • Effectiveness in Diverse Psychiatric Conditions : Valbenazine has been studied in patients with various underlying psychiatric conditions, such as schizophrenia and mood disorders, demonstrating its efficacy across a range of patients with tardive dyskinesia (Gupta et al., 2021).

  • Role in TD Symptom Improvement : Clinical trials have shown significant improvement in TD symptoms during valbenazine administration, highlighting its role as a breakthrough treatment option for this condition (Barquero, 2016).

  • Comparative Analysis with Other Treatments : Valbenazine has been compared with other treatments like deutetrabenazine, demonstrating its effectiveness and tolerability in managing tardive dyskinesia (Khorassani et al., 2020).

  • Breakthrough Drug Status : Valbenazine was granted breakthrough drug status for treating tardive dyskinesia due to its distinctive improvement in symptoms and a favorable profile compared to existing treatments like tetrabenazine (Müller, 2015).

  • Minimal Clinically Important Difference in TD : The minimal clinically important difference for the Abnormal Involuntary Movement Scale in tardive dyskinesia patients treated with valbenazine has been established, further validating its clinical efficacy (Stacy et al., 2019).

Safety And Hazards

Valbenazine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Side effects may include sleepiness or QT prolongation .

Future Directions

Valbenazine is currently approved for the treatment of adults with tardive dyskinesia and chorea associated with Huntington’s disease . It is not known if Valbenazine is safe and effective in children . The initial dosage of Valbenazine is 40 mg once daily. After one week, the recommended dosage of Valbenazine is 80 mg once daily .

properties

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGKAGLZHGYAMW-TZYFFPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026308
Record name Valbenazine tosylate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valbenazine tosylate

CAS RN

1639208-54-0
Record name Valbenazine tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valbenazine tosylate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valbenazine tosylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
40
Citations
T Gupta, A Bali, M Mahesh - Journal of Applied Spectroscopy, 2023 - Springer
Valbenazine tosylate, a benzoquinolizidine derivative, is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor. It is the first and the only drug approved by the FDA for …
Number of citations: 0 link.springer.com
PJ Parmar, VB Patel, DA Shah - Separation Science Plus, 2020 - Wiley Online Library
… been reported for analysis of Valbenazine Tosylate in human serum. No liquid chromatographic method has been reported for the estimation of Valbenazine Tosylate. So, the present …
S Uhlyar, JA Rey - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
… Each capsule contains 73 mg or 146 mg of valbenazine tosylate, which is equivalent to 40 mg or 80 mg of valbenazine, respectively. The capsules should be stored at temperatures …
Number of citations: 18 www.ncbi.nlm.nih.gov
BR Deshmukh, P Akshinthala, NK Katari… - Separation …, 2023 - Wiley Online Library
… Weighed and transferred 25 mg of Valbenazine tosylate and transferred into a 50 ml volumetric flask, dissolved and diluted to volume with diluent (500 μg/ml). Further diluted 2 ml of this …
BR Deshmukh, P Akshinthala, NK Katari… - Chirality, 2023 - Wiley Online Library
… Valbenazine tosylate and its impurities were procured from reputed pharmaceuticals. The required chemicals and reagents for the preparation of the mobile phase and solution are of …
Number of citations: 3 onlinelibrary.wiley.com
DA Hussar, LA Finn - The Consultant Pharmacist®, 2018 - ingentaconnect.com
… Valbenazine tosylate is supplied in capsules that contain 73 mg of the tosylate salt, which is equivalent to 40 mg of valbenazine free base. Capsules containing 80 mg of the drug are …
Number of citations: 4 www.ingentaconnect.com
DA Hussar, TL Hussar - Journal of the American Pharmacists Association, 2017 - japha.org
… Valbenazine tosylate (Ingrezza; Neurocrine) is the first drug to be approved for the treatment … Valbenazine tosylate is supplied in capsules that contain 73 mg of the tosylate salt, which is …
Number of citations: 1 www.japha.org
DA Hussar - Nursing2023, 2018 - journals.lww.com
Delve into this review of nine drugs recently approved by the FDA, including two drugs to treat atopic dermatitis, two medications for patients with moderate-to-severe plaque psoriasis, …
Number of citations: 0 journals.lww.com
A Husain, J Monga, S Narwal, G Singh… - Chemistry & …, 2023 - Wiley Online Library
This article emphasizes the importance of prodrugs and their diverse spectrum of effects in the field of developing novel drugs for a variety of biological applications. For the purpose of …
Number of citations: 3 onlinelibrary.wiley.com
S Dickson, I Hernandez - Journal of Managed Care & Specialty Pharmacy, 2023 - jmcp.org
BACKGROUND: After the passage of the Inflation Reduction Act, Medicare will be able to negotiate drug prices starting in 2026. The Congressional Budget Office has estimated the total …
Number of citations: 8 www.jmcp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.